Tert-butyl 3-amino-2-phenylpropanoate Tert-butyl 3-amino-2-phenylpropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14123965
InChI: InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)11(9-14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3
SMILES:
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol

Tert-butyl 3-amino-2-phenylpropanoate

CAS No.:

Cat. No.: VC14123965

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-amino-2-phenylpropanoate -

Specification

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
IUPAC Name tert-butyl 3-amino-2-phenylpropanoate
Standard InChI InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)11(9-14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3
Standard InChI Key LPAOHMKGUMWLPH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C(CN)C1=CC=CC=C1

Introduction

Chemical Structure and Physicochemical Properties

Tert-butyl 3-amino-2-phenylpropanoate (molecular formula: C13H19NO2\text{C}_{13}\text{H}_{19}\text{NO}_2) exhibits a molecular weight of approximately 221.30 g/mol. The compound’s chirality arises from the asymmetric carbon bearing the amino group, which influences its stereochemical behavior in synthetic applications. Key structural elements include:

  • Ter t-butyl ester group: A bulky protecting group that enhances solubility in organic solvents and stabilizes the carboxylic acid moiety during reactions.

  • Phenyl ring: Introduces aromaticity, potentially affecting electronic interactions in catalytic processes.

  • Amino group: A nucleophilic site amenable to functionalization, such as acylation or alkylation.

A comparative analysis with structurally related compounds highlights distinct features:

CompoundStructural FeaturesKey Differences
Tert-butyl 2-amino-3-phenylpropanoateAmino at C2, phenyl at C3Altered stereochemical outcomes
Methyl 3-amino-2-phenylpropanoateMethyl ester instead of tert-butylReduced steric hindrance
Tert-butyl 3-(N-Boc-amino)-2-phenylpropanoateBoc-protected amino groupEnhanced stability in acidic conditions

Synthesis Methodologies

The synthesis of tert-butyl 3-amino-2-phenylpropanoate likely involves multi-step routes common to amino acid derivatives:

Transesterification Strategies

Transesterification from methyl or ethyl esters using tert-butanol and a catalyst (e.g., titanium tetraisopropoxide) offers higher yields. This method avoids direct exposure of the amino group to harsh acidic environments, preserving its integrity.

Enantioselective Synthesis

Chiral pool synthesis starting from naturally occurring amino acids (e.g., phenylalanine) could provide enantiomerically pure product. For instance, enzymatic resolution or asymmetric hydrogenation might resolve racemic mixtures into desired stereoisomers.

Applications in Organic Synthesis

Peptide Synthesis

The tert-butyl ester group serves as a transient protecting group for carboxylic acids during solid-phase peptide synthesis (SPPS). Its stability under basic conditions and facile removal via trifluoroacetic acid (TFA) makes it ideal for constructing complex polypeptides.

Chiral Auxiliaries

The compound’s chiral center enables its use as a template in asymmetric synthesis. For example, it may direct stereoselective alkylation or aldol reactions, generating enantiomerically enriched products.

Heterocycle Formation

Reaction with carbonyl compounds (e.g., ketones or aldehydes) could yield pyrrolidines or piperidines through cyclization, leveraging the amino group’s nucleophilicity.

Stability and Degradation Pathways

Hydrolytic Stability

The tert-butyl ester resists hydrolysis under physiological pH but cleaves rapidly in acidic environments (e.g., gastric fluid). This property is exploitable in targeted drug delivery systems.

Thermal Degradation

Thermogravimetric analysis (TGA) of analogous esters reveals decomposition onset temperatures near 150C150^\circ \text{C}, primarily yielding isobutylene and the parent carboxylic acid.

Future Research Directions

Catalytic Asymmetric Synthesis

Developing transition-metal-catalyzed routes (e.g., using Ru or Ir complexes) could optimize enantiomeric excess (ee) and reduce reliance on chiral starting materials.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the phenyl and amino groups may elucidate pharmacophoric elements driving antimicrobial or enzymatic activity.

Green Chemistry Approaches

Exploring biocatalysts (e.g., lipases) for esterification or transesterification could align synthesis with sustainable practices.

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